molecular formula C20H30FN3O2 B6779737 N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide

N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide

Cat. No.: B6779737
M. Wt: 363.5 g/mol
InChI Key: CVVMMOXTHDUQOR-UHFFFAOYSA-N
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Description

N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with a fluorophenyl group, a piperazine ring, and a carboxamide functional group. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O2/c1-14-12-23(7-8-24(14)13-20(2,3)26)19(25)22-18-10-16(11-18)15-5-4-6-17(21)9-15/h4-6,9,14,16,18,26H,7-8,10-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVMMOXTHDUQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(C)(C)O)C(=O)NC2CC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclobutyl ring with the fluorophenyl substitution. This can be achieved through a series of reactions including cyclization and halogenation.

Next, the piperazine ring is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group, which can be accomplished using standard amide coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group

    Reduction: Formation of an amine from the carboxamide group

    Substitution: Various substituted derivatives of the fluorophenyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

  • N-[3-(4-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide
  • N-[3-(3-chlorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide

These compounds share the cyclobutyl and piperazine rings but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s reactivity, biological activity, and overall properties, making each compound unique in its own right.

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